Extraction and Purification from Stevia rebaudiana: This method involves extracting steviol glycosides from Stevia leaves using water or solvents, followed by purification techniques like column chromatography and preparative HPLC to isolate Rebaudioside G. [, ]
Enzymatic Biotransformation: This approach utilizes specific enzymes like UDP-glycosyltransferases (UGTs) to catalyze the transfer of sugar moieties to steviol or other steviol glycosides, leading to the production of Rebaudioside G. [, , , , ] This method allows for controlled production with higher yields and purity.
Molecular Structure Analysis
Hydrolysis: In the presence of acids or specific enzymes, Rebaudioside G can be hydrolyzed, breaking down the glycosidic bonds and releasing the steviol aglycone and sugar units. [, ]
Transglycosylation: This reaction involves the transfer of sugar moieties from a donor molecule to Rebaudioside G, catalyzed by enzymes like cyclodextrin glucanotransferase (CGTase) or β-fructofuranosidase. [, ] This process can modify the sweetness and sensory profile of Rebaudioside G.
Degradation: Under certain conditions, such as high temperature and acidic environments, Rebaudioside G can degrade, leading to the formation of various degradation products. [] The specific degradation pathways and products can vary depending on factors like pH, temperature, and the presence of other ingredients.
Mechanism of Action (Sweetness Perception)
The sweetness perception of Rebaudioside G is attributed to its interaction with sweet taste receptors located on the tongue. [] While the exact mechanism is not fully understood, it is believed that Rebaudioside G binds to these receptors, triggering a signaling cascade that ultimately leads to the perception of sweetness. The specific glycosylation pattern of Rebaudioside G plays a crucial role in its interaction with taste receptors and its perceived sweetness intensity.
Physical and Chemical Properties Analysis
Appearance: White crystalline powder []
Solubility: Soluble in water and polar solvents [, ]
Stability: Relatively stable at high temperatures and in acidic conditions [, ]
Sweetness: Reportedly 200-350 times sweeter than sucrose []
Taste Profile: Clean, sweet taste with a possible slight bitter or licorice aftertaste []
Applications
Food Science and Technology: Rebaudioside G is a potential natural sweetener for a wide range of food and beverage products, particularly those targeting sugar reduction and calorie control. [, , , , ] It can be incorporated into beverages, dairy products, confectionery, bakery products, and table-top sweeteners. Its high sweetness intensity allows for reduced usage compared to sucrose, contributing to lower calorie content.
Sensory Science: Researchers are investigating the sensory properties of Rebaudioside G, including its sweetness intensity, temporal profile, and potential off-flavors, to understand its suitability as a sugar substitute in different food matrices. [, , ] Studies often focus on optimizing Rebaudioside G concentrations and blending it with other sweeteners to achieve desired taste profiles.
Biotechnology: The enzymatic biotransformation of steviol glycosides to produce Rebaudioside G is an active area of research. [, , , , ] Scientists are exploring different enzymes, microbial hosts, and fermentation conditions to develop sustainable and cost-effective production methods.
Plant Science: Understanding the biosynthesis of Rebaudioside G within the Stevia rebaudiana plant is crucial for developing breeding strategies to enhance its production. [, , ] Researchers are studying the genes, enzymes, and regulatory mechanisms involved in steviol glycoside biosynthesis to improve Rebaudioside G content in Stevia plants.
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